Oxyntomodulin TFA

Description

BenchChem offers high-quality Oxyntomodulin TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxyntomodulin TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

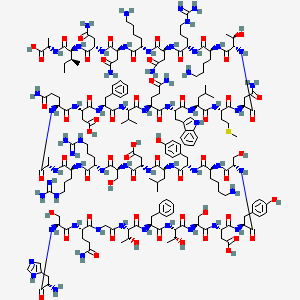

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C192H295N59O60S/c1-15-93(8)150(185(306)218-95(10)189(310)311)249-178(299)129(77-143(202)266)238-172(293)128(76-142(201)265)236-161(282)110(39-24-27-60-193)222-171(292)127(75-141(200)264)235-162(283)115(44-32-65-213-192(208)209)221-158(279)112(41-26-29-62-195)227-187(308)152(97(12)257)251-179(300)130(78-144(203)267)237-165(286)119(59-66-312-14)226-166(287)120(67-90(2)3)230-170(291)126(73-103-82-214-109-38-23-22-37-107(103)109)234-164(285)118(55-58-140(199)263)228-184(305)149(92(6)7)248-176(297)124(69-99-33-18-16-19-34-99)233-173(294)131(79-146(269)270)239-163(284)117(54-57-139(198)262)219-154(275)94(9)217-157(278)113(42-30-63-211-190(204)205)220-159(280)114(43-31-64-212-191(206)207)224-182(303)136(87-254)245-175(296)133(81-148(273)274)240-167(288)121(68-91(4)5)229-168(289)122(71-101-45-49-105(259)50-46-101)231-160(281)111(40-25-28-61-194)223-181(302)135(86-253)244-169(290)123(72-102-47-51-106(260)52-48-102)232-174(295)132(80-147(271)272)241-183(304)137(88-255)246-188(309)153(98(13)258)250-177(298)125(70-100-35-20-17-21-36-100)242-186(307)151(96(11)256)247-145(268)84-215-156(277)116(53-56-138(197)261)225-180(301)134(85-252)243-155(276)108(196)74-104-83-210-89-216-104/h16-23,33-38,45-52,82-83,89-98,108,110-137,149-153,214,252-260H,15,24-32,39-44,53-81,84-88,193-196H2,1-14H3,(H2,197,261)(H2,198,262)(H2,199,263)(H2,200,264)(H2,201,265)(H2,202,266)(H2,203,267)(H,210,216)(H,215,277)(H,217,278)(H,218,306)(H,219,275)(H,220,280)(H,221,279)(H,222,292)(H,223,302)(H,224,303)(H,225,301)(H,226,287)(H,227,308)(H,228,305)(H,229,289)(H,230,291)(H,231,281)(H,232,295)(H,233,294)(H,234,285)(H,235,283)(H,236,282)(H,237,286)(H,238,293)(H,239,284)(H,240,288)(H,241,304)(H,242,307)(H,243,276)(H,244,290)(H,245,296)(H,246,309)(H,247,268)(H,248,297)(H,249,299)(H,250,298)(H,251,300)(H,269,270)(H,271,272)(H,273,274)(H,310,311)(H4,204,205,211)(H4,206,207,212)(H4,208,209,213)/t93-,94-,95-,96+,97+,98+,108-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,149-,150-,151-,152-,153-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWGQLGAKCNKD-DPNMSELWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C192H295N59O60S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4422 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oxyntomodulin TFA: A Mechanistic Whitepaper on its Dual-Agonist Action in Metabolic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical analysis of the mechanism of action of Oxyntomodulin Trifluoroacetate (Oxyntomodulin TFA). It is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this peptide's therapeutic potential. We will move beyond surface-level descriptions to explore the causality behind its biological effects, the experimental systems used to validate them, and the intricate signaling pathways it modulates.

Part 1: Core Principles and Molecular Identity

Introduction: Beyond a Simple Gut Hormone

Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from the post-translational processing of the preproglucagon gene in the enteroendocrine L-cells of the gut.[1][2][3] It is secreted alongside Glucagon-Like Peptide-1 (GLP-1) following nutrient ingestion.[3][4] The trifluoroacetate (TFA) designation refers to the trifluoroacetate salt, a common and highly effective counter-ion used during the solid-phase synthesis and subsequent purification (typically by HPLC) of the peptide. It is critical to understand that TFA is biochemically inert in this context and does not modulate the biological activity of the Oxyntomodulin peptide itself.

The therapeutic interest in OXM stems from its identity as a natural dual agonist, activating both the GLucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR).[4][5][6][7] This dual activation profile results in a unique and potent combination of effects: appetite suppression and an increase in energy expenditure, leading to significant weight loss.[1][3][4][5][8]

The Central Mechanism: Balanced Dual-Receptor Agonism

The fundamental mechanism of Oxyntomodulin's action is its ability to bind to and activate two distinct G-protein coupled receptors (GPCRs): the GLP-1R and the GCGR.[3][7]

-

GLP-1 Receptor (GLP-1R) Activation: This interaction is primarily responsible for OXM's potent anorectic (appetite-suppressing) effects.[2][9] Activation of the GLP-1R in the hypothalamus and other brain regions signals satiety.[1][2] Furthermore, GLP-1R agonism enhances glucose-dependent insulin secretion from pancreatic β-cells.[10]

-

Glucagon Receptor (GCGR) Activation: This interaction is believed to mediate the increase in energy expenditure observed with OXM administration.[3][9][11] While glucagon is classically known to increase hepatic glucose production, the simultaneous and dominant GLP-1R signaling from OXM counteracts this effect, resulting in a net improvement in glucose homeostasis.[3][4]

The synergy between these two pathways allows OXM to tackle obesity and metabolic dysfunction from two angles: reducing energy intake and increasing energy output.[1][3]

Part 2: Intracellular Signaling Cascades

Upon binding to their respective receptors, both GLP-1R and GCGR primarily couple to the Gαs subunit of heterotrimeric G-proteins. This initiates a well-defined downstream signaling cascade, which is the biochemical foundation of OXM's cellular effects.

The cAMP-Dependent Pathway

The canonical signaling pathway for both receptors converges on the production of the second messenger, cyclic adenosine monophosphate (cAMP).

Caption: Core signaling pathway of Oxyntomodulin via GLP-1R and GCGR.

-

Receptor Binding & G-Protein Activation: OXM binds to GLP-1R and GCGR.

-

Adenylate Cyclase Stimulation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP into cAMP, leading to a rapid increase in intracellular cAMP concentration.[3][12]

-

Downstream Effector Activation: cAMP activates key downstream effectors, most notably Protein Kinase A (PKA).

-

Transcriptional Regulation: Activated PKA translocates to the nucleus and phosphorylates transcription factors such as the cAMP Response Element-Binding protein (CREB), altering gene expression related to metabolism and cell function.[13]

-

ERK Pathway Cross-talk: The cAMP pathway can also lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a key regulator of cell proliferation and survival.[3][14][15] This cross-talk adds another layer of complexity to OXM's signaling profile.

Part 3: Physiological Consequences and Therapeutic Effects

The integrated downstream effects of GLP-1R and GCGR activation translate into measurable physiological outcomes that are highly relevant for treating metabolic diseases.

| Physiological Effect | Primary Receptor Mediator | Core Mechanism |

| Appetite Suppression | GLP-1R | Activation of satiety centers in the central nervous system, particularly the arcuate nucleus of the hypothalamus.[1][2][12][16] |

| Increased Energy Expenditure | GCGR | Stimulation of metabolic rate and thermogenesis.[1][3][5][11] |

| Body Weight Reduction | GLP-1R & GCGR | A synergistic outcome of reduced caloric intake and increased energy expenditure.[1][5][17] |

| Improved Glycemic Control | GLP-1R & GCGR | GLP-1R agonism promotes glucose-dependent insulin secretion and suppresses glucagon.[3] This counteracts the potential hyperglycemic effect of GCGR activation.[3][4] |

| Delayed Gastric Emptying | GLP-1R | Slows the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[3][4] |

Part 4: Experimental Validation Protocols

The mechanistic claims described above are validated through rigorous in-vitro and in-vivo experimental systems. These protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.

In-Vitro Protocol: Receptor Activation via cAMP Accumulation Assay

Causality: This assay directly quantifies the primary consequence of receptor activation—the production of the second messenger cAMP. It is the gold standard for determining the functional potency (EC₅₀) of a ligand like Oxyntomodulin at its target GPCRs.

Step-by-Step Methodology:

-

Cell Line Maintenance: Culture HEK293 (Human Embryonic Kidney 293) cells that are stably transfected to express either the human GLP-1R or the human GCGR. Maintain in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to ensure continued receptor expression.

-

Cell Plating: Seed the cells into 96-well plates at a density that will result in a 90-95% confluent monolayer on the day of the experiment. Incubate for 24 hours.

-

Compound Preparation: Prepare a 10-point serial dilution of Oxyntomodulin TFA in assay buffer (e.g., HBSS with 1 mM IBMX). IBMX is a phosphodiesterase inhibitor; its inclusion is critical to prevent the enzymatic degradation of cAMP, thereby allowing it to accumulate to measurable levels.

-

Assay Execution: a. Aspirate the culture medium from the cells. b. Wash the cell monolayer once with pre-warmed assay buffer. c. Add the Oxyntomodulin TFA dilutions to the respective wells. Include wells with assay buffer only (basal control) and a known agonist like GLP-1 or Glucagon (positive control). d. Incubate the plate at 37°C for 30 minutes.

-

Detection & Quantification: Lyse the cells and measure the accumulated cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the measured signal (inversely proportional to cAMP concentration in competitive assays) against the logarithm of the Oxyntomodulin concentration. Fit the data to a four-parameter sigmoid curve to calculate the EC₅₀ value, which represents the concentration of OXM that elicits a 50% maximal response.

In-Vivo Protocol: Efficacy Assessment in Diet-Induced Obese (DIO) Mice

Causality: This model assesses the integrated physiological outcomes of OXM's mechanism—its ability to reduce food intake and improve glucose tolerance in a disease-relevant context.

Step-by-Step Methodology:

-

Model Induction: Induce obesity in C57BL/6J mice by feeding them a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks. This mimics the development of obesity and insulin resistance in humans.

-

Acclimatization: Acclimatize the DIO mice to single housing and handling for at least one week prior to the study to minimize stress-induced variables.

-

Acute Food Intake Study: a. Fast the mice for 4-6 hours before the dark cycle begins. b. At the onset of the dark cycle (their active feeding period), administer a single subcutaneous (s.c.) injection of Oxyntomodulin TFA or vehicle control (e.g., sterile saline). c. Provide a pre-weighed amount of high-fat diet and measure the food consumed at 1, 2, 4, 8, and 24 hours post-injection.

-

Oral Glucose Tolerance Test (OGTT): a. Fast mice overnight (approx. 16 hours). b. Administer a s.c. injection of Oxyntomodulin TFA or vehicle. c. After 30 minutes, collect a baseline blood sample (Time 0) via tail snip. d. Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage. e. Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration. f. Measure blood glucose at each time point using a glucometer.

-

Data Analysis: For food intake, compare the cumulative food consumption between groups using a t-test or ANOVA. For the OGTT, calculate the Area Under the Curve (AUC) for blood glucose and compare between groups to quantify the improvement in glucose disposal.

References

-

The mechanism of action for oxyntomodulin in the regulation of obesity. (n.d.). PubMed. Retrieved from [Link]

-

Oxyntomodulin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

(PDF) The mechanism of action for oxyntomodulin in the regulation of obesity. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Oxyntomodulin : a novel potential treatment for obesity. (n.d.). PubMed. Retrieved from [Link]

-

Oxyntomodulin. (n.d.). Glucagon.com. Retrieved from [Link]

-

Effect of Oxyntomodulin, Glucagon, GLP-1, and Combined Glucagon +GLP-1 Infusion on Food Intake, Appetite, and Resting Energy Expenditure. (n.d.). PubMed. Retrieved from [Link]

-

Oxyntomodulin Suppresses Appetite and Reduces Food Intake in Humans. (n.d.). The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. Retrieved from [Link]

-

Oxyntomodulin physiology and its therapeutic development in obesity and associated complications. (n.d.). PubMed. Retrieved from [Link]

-

Action and therapeutic potential of oxyntomodulin. (n.d.). PMC. Retrieved from [Link]

-

Unraveling oxyntomodulin, GLP1's enigmatic brother. (n.d.). PMC. Retrieved from [Link]

-

Oxyntomodulin: Actions and role in diabetes. (n.d.). ScienceDirect. Retrieved from [Link]

-

Action and therapeutic potential of oxyntomodulin. (2013-12-14). ScienceOpen. Retrieved from [Link]

-

New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice. (2020-04-03). Bioconjugate Chemistry - ACS Publications. Retrieved from [Link]

-

Oxyntomodulin physiology and its therapeutic development in obesity and associated complications. (2024-11-04). PMC. Retrieved from [Link]

-

Native Oxyntomodulin Has Significant Glucoregulatory Effects Independent of Weight Loss in Obese Humans With and Without Type 2 Diabetes. (2018-03-15). American Diabetes Association. Retrieved from [Link]

-

Oxyntomodulin Differentially Affects Glucagon-Like Peptide-1 Receptor β-Arrestin Recruitment and Signaling through Gα. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxyntomodulin and glucagon-like peptide-1 differentially regulate murine food intake and energy expenditure. (n.d.). PubMed. Retrieved from [Link]

-

Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2. (2021-05-06). PMC - PubMed Central. Retrieved from [Link]

-

Glucagon-Like Peptide 1/Glucagon Receptor Dual Agonism Reverses Obesity in Mice. (2009-07-14). American Diabetes Association. Retrieved from [Link]

-

Disruption of Ca2+/calmodulin:KSR1 interaction lowers ERK activation. (2024-04-09). PMC. Retrieved from [Link]

-

Erk Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

Sources

- 1. The mechanism of action for oxyntomodulin in the regulation of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Oxyntomodulin physiology and its therapeutic development in obesity and associated complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. scienceopen.com [scienceopen.com]

- 10. Oxyntomodulin physiology and its therapeutic development in obesity and associated complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sochob.cl [sochob.cl]

- 12. glucagon.com [glucagon.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Disruption of Ca2+/calmodulin:KSR1 interaction lowers ERK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Oxyntomodulin : a novel potential treatment for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxyntomodulin TFA: Discovery, Synthesis, and Dual-Agonist Mechanism

An In-Depth Technical Guide for Drug Development Professionals

Part 1: Introduction & Historical Phylogeny

Oxyntomodulin (OXM) represents a pivotal molecule in the history of metabolic endocrinology, bridging the gap between glucose homeostasis and energy expenditure. While often encountered in research catalogs as Oxyntomodulin TFA (referring to its trifluoroacetate salt form used in synthesis), the peptide itself acts as a naturally occurring "dual agonist," activating both the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR).

This guide deconstructs the discovery of OXM, the technical necessity of the TFA salt form in peptide manufacturing, and the mechanistic rationale driving its resurgence in anti-obesity therapeutics.

1.1 The Discovery Timeline: From "Gut Glucagon" to Satiety Signal

The identification of Oxyntomodulin was not a singular event but a gradual unmasking of the proglucagon processing pathway.

-

1948 (The "Glucagon-Like" Era): Early studies identified "glucagon-like immunoreactivity" (GLI) in the intestine, distinct from pancreatic glucagon.

-

1968 (Heterogeneity Confirmed): Unger et al. demonstrated that gut GLI consisted of multiple peptides secreted in response to glucose loads.[1]

-

1981 (Structural Elucidation & Naming): Bataille and Mutt isolated the peptide from porcine intestine. They coined the name Oxyntomodulin (oxynto- + -modulin) based on its unique ability to inhibit gastric acid secretion in the oxyntic glands of the stomach—a function distinct from glucagon.[2]

-

1993-2000s (The Satiety Shift): As the GLP-1 era dawned, researchers like Holst and Bloom re-evaluated OXM. They discovered its potent anorectic (appetite-suppressing) effects in rodents and humans, shifting the focus from gastric acid to weight management.

1.2 Biological Origin: Differential Processing

OXM is a 37-amino acid peptide containing the complete 29-amino acid sequence of glucagon extended by an 8-amino acid carboxy-terminal octapeptide (IP-1). Its production is dictated by tissue-specific Prohormone Convertase (PC) enzymes.

Figure 1: Differential processing of Proglucagon. In the L-cell, PC1/3 generates Oxyntomodulin, whereas the Alpha-cell generates Glucagon.

Part 2: Technical Core — The "TFA" Standard in Synthesis

In drug discovery catalogs, Oxyntomodulin is almost exclusively listed as Oxyntomodulin (TFA) or Oxyntomodulin Trifluoroacetate . This is not a biological designation but a chemical artifact of Solid-Phase Peptide Synthesis (SPPS).

2.1 Why TFA? The Causality of Synthesis

The synthesis of a 37-amino acid peptide like OXM requires robust chemistry to ensure sequence fidelity.

-

Cleavage & Deprotection: Trifluoroacetic acid (TFA) is the standard acid used to cleave the peptide from the resin support and remove side-chain protecting groups (e.g., Boc or Fmoc strategies).

-

HPLC Purification: Preparative High-Performance Liquid Chromatography (HPLC) uses TFA (typically 0.1%) in the mobile phase.[3] TFA acts as an ion-pairing agent , binding to basic residues (Arg, Lys, His) and the N-terminus. This neutralizes positive charges, increasing hydrophobicity and sharpening peak resolution.

-

Result: The final lyophilized product is a salt where the peptide's basic groups are counter-balanced by trifluoroacetate anions (

).

2.2 Protocol: Handling and Salt Exchange

While TFA salts are stable and easy to purify, high TFA content can be cytotoxic in cell culture or alter kinetics in in vivo studies.

Self-Validating Protocol: TFA to Acetate/Chloride Exchange For researchers moving from chemical analysis to biological assays.

-

Dissolution: Dissolve Oxyntomodulin TFA in 0.1 M Acetic Acid (for Acetate exchange) or 0.1 M HCl (for Chloride exchange).

-

Equilibration: Allow to stand for 15 minutes. The excess counter-ions (Acetate/Cl-) will displace the TFA due to mass action, despite TFA's stronger acidity.

-

Lyophilization: Freeze and lyophilize the solution.

-

Repetition: Repeat steps 1-3 at least twice to ensure >95% exchange.

-

Validation: Verify TFA removal using Fluorine-19 NMR (

-NMR) or Ion Chromatography (IC).

Part 3: Mechanism of Action — The Dual Agonist Advantage

Oxyntomodulin is the prototype for "Dual Agonism," a therapeutic strategy that aims to harness the benefits of two distinct receptor pathways while mitigating their individual side effects.

3.1 The Signaling Architecture

OXM activates GLP-1R and GCGR with lower potency than their native ligands (GLP-1 and Glucagon), but the combination creates a synergistic metabolic effect.

-

GLP-1R Pathway: Drives insulin secretion (glucose-dependent) and central satiety.

-

GCGR Pathway: Drives hepatic lipid catabolism and increases energy expenditure (thermogenesis).

-

The Synergy: GLP-1R activation counteracts the hyperglycemic risk of GCGR stimulation (hepatic glucose output), allowing the lipid-burning benefits of glucagon to proceed safely.

Figure 2: The Dual Agonist Mechanism. OXM activates both receptors.[1][4][5][6][7][8][9][10] Crucially, the insulinotropic effect of GLP-1R activation (blue) mitigates the hepatic glucose output normally caused by GCGR activation (red), allowing for safe energy expenditure.

Part 4: Therapeutic Evolution & Data Summary[11]

Native Oxyntomodulin suffers from rapid degradation by Dipeptidyl Peptidase-4 (DPP-4) and renal clearance, resulting in a half-life of ~12 minutes in humans. This limitation drove the development of stabilized analogs.

4.1 Comparative Data: Native vs. Analogs

The following table summarizes the evolution from native OXM to modern therapeutic candidates.

| Feature | Native Oxyntomodulin | Mazdutide (IBI362) | Cotadutide (MEDI0382) |

| Structure | Native 37-aa peptide | Acylated OXM analog | Acylated GLP-1/Glucagon chimera |

| Half-Life | ~12 minutes | ~160 hours (Weekly) | ~12-24 hours (Daily) |

| GLP-1R Potency | Moderate | High | High |

| GCGR Potency | Weak | Balanced | Balanced |

| Primary Indication | Research Tool | Obesity / T2D | NASH / Obesity |

| Mechanism | Rapid clearance | Albumin binding (Fatty acid chain) | Albumin binding (Fatty acid chain) |

4.2 Key Experimental Workflow: Receptor Binding Assay

To validate OXM activity in vitro, researchers typically employ a cAMP accumulation assay.

-

Cell Line: CHO or HEK293 cells stably expressing human GLP-1R or GCGR.

-

Treatment: Incubate cells with increasing concentrations of Oxyntomodulin TFA (

to -

Detection: Lyse cells and quantify cAMP using TR-FRET or ELISA.

-

Analysis: Plot dose-response curves. Native OXM typically shows

values in the nanomolar range (e.g., 2-10 nM for GLP-1R).

References

-

Unger, R. H., et al. (1968).[1] Glucagon-like immunoreactivity in the gastrointestinal tract.[4][7][11]Journal of Clinical Investigation .[4] Link

-

Bataille, D., & Mutt, V. (1981). Bioactive enteroglucagon (oxyntomodulin): Present knowledge on its chemical structure and its biological activities.[4]Peptides .[1][3][4][7][8][9][12][11][13][14] Link

-

Wynne, K., et al. (2005).[8] Subcutaneous oxyntomodulin reduces body weight in overweight and obese subjects.[8]Diabetes .[1][5][7][8][10][12] Link

-

Pocai, A. (2012).[1] Unraveling oxyntomodulin, GLP1's enigmatic brother.Journal of Endocrinology . Link

-

Global Peptide Services. (2024). TFA Salt Removal and Exchange Protocols.[14][15]SB-Peptide Technical Resources . Link

Sources

- 1. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sochob.cl [sochob.cl]

- 3. peptide.com [peptide.com]

- 4. glucagon.com [glucagon.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. joe.bioscientifica.com [joe.bioscientifica.com]

- 10. New Generation Oxyntomodulin Peptides with Improved Pharmacokinetic Profiles Exhibit Weight Reducing and Anti-Steatotic Properties in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OPKO Health and Entera Bio Expand Partnership to Advance First-in-Class Oral Long Acting PTH Tablet for Patients with Hypoparathyroidism :: OPKO Health, Inc. (OPK) [opko.com]

- 12. researchgate.net [researchgate.net]

- 13. biomatik.com [biomatik.com]

- 14. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Oxyntomodulin Dual Agonist GLP-1/GCG Receptor Signaling

<_

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of oxyntomodulin (OXM) and the principles of dual agonism at the glucagon-like peptide-1 (GLP-1) and glucagon (GCG) receptors. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this promising therapeutic area.

Introduction: The Rationale for Dual Agonism

The global rise in metabolic disorders, including obesity and type 2 diabetes, has spurred the development of innovative therapeutic strategies. While selective GLP-1 receptor agonists have demonstrated significant efficacy, the concept of polypharmacology—engaging multiple targets simultaneously—offers the potential for superior outcomes.[1] Oxyntomodulin, a naturally occurring gut hormone, embodies this principle by acting as a dual agonist for both the GLP-1 and glucagon receptors.[2][3][4] This dual action leads to a synergistic effect on weight loss and glucose control, surpassing the effects of selective GLP-1 receptor agonism alone.[4]

Oxyntomodulin is a 37-amino acid peptide secreted by intestinal L-cells in response to nutrient intake.[5] Its therapeutic potential lies in its ability to concurrently suppress appetite and increase energy expenditure, leading to weight loss.[2][3][4][5][6] While glucagon receptor activation can increase glucose production, the simultaneous activation of the GLP-1 receptor effectively counteracts this, resulting in improved glucose homeostasis.[2][4]

The Core Signaling Pathways: A Tale of Two Receptors

Understanding the distinct and overlapping signaling cascades initiated by GLP-1 and glucagon receptor activation is fundamental to appreciating the mechanism of dual agonists. Both receptors are Class B G protein-coupled receptors (GPCRs) that primarily couple to the Gαs subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7][8][9][10]

GLP-1 Receptor (GLP-1R) Signaling

Activation of the GLP-1R by agonists like GLP-1 or oxyntomodulin triggers a cascade of events crucial for glucose regulation and metabolic control.[7]

-

Primary Pathway (Gαs/cAMP/PKA): The binding of an agonist to the GLP-1R activates Gαs, which in turn stimulates adenylyl cyclase to produce cAMP.[7][8][11] Elevated cAMP levels activate Protein Kinase A (PKA).[7][11] PKA then phosphorylates various downstream targets, leading to:

-

Enhanced Glucose-Stimulated Insulin Secretion (GSIS): PKA-mediated signaling potentiates the release of insulin from pancreatic β-cells in a glucose-dependent manner.[7][11][12] This glucose dependency is a key safety feature, minimizing the risk of hypoglycemia.[12]

-

Suppression of Glucagon Secretion: GLP-1R activation in pancreatic α-cells inhibits the release of glucagon, further contributing to lower blood glucose levels.[11]

-

Delayed Gastric Emptying: Activation of GLP-1 receptors slows the rate at which food leaves the stomach, promoting feelings of fullness and reducing post-prandial glucose excursions.[11][13]

-

Central Effects on Appetite: GLP-1 can cross the blood-brain barrier and act on hypothalamic neurons to increase satiety and reduce food intake.[13]

-

-

Alternative and Biased Signaling: Beyond the canonical Gαs pathway, the GLP-1R can also couple to other G proteins and engage β-arrestins, leading to diverse cellular responses.[8][10] The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another, is an active area of research for developing next-generation therapeutics with improved efficacy and tolerability.[10][14][15] For instance, some agonists may favor cAMP production while minimizing β-arrestin recruitment, which has been linked to receptor internalization.[14]

Caption: Glucagon receptor signaling cascade in hepatocytes.

Experimental Characterization of Dual Agonists: A Methodological Guide

The development and validation of novel GLP-1/GCG dual agonists require a robust suite of in vitro and in vivo assays. The goal is to quantify the potency and efficacy of a candidate molecule at each receptor and to understand its overall metabolic profile.

In Vitro Assays: Receptor Binding and Functional Activity

The initial characterization of a dual agonist involves assessing its interaction with and activation of the GLP-1 and glucagon receptors in a controlled cellular environment.

Table 1: Key In Vitro Assays for Dual Agonist Characterization

| Assay Type | Principle | Key Parameters Measured | Rationale |

| Radioligand Binding | Competitive displacement of a radiolabeled ligand from the receptor by the test compound. | Inhibition constant (Ki), which reflects binding affinity. | To determine how tightly the dual agonist binds to the GLP-1R and GCGR. |

| cAMP Accumulation | Measurement of intracellular cAMP levels in cells expressing the target receptor following stimulation with the test compound. | EC50 (potency) and Emax (efficacy) for cAMP production. | To quantify the functional activation of the Gαs signaling pathway for each receptor. |

| β-Arrestin Recruitment | Bioluminescence or fluorescence resonance energy transfer (BRET/FRET) assays to measure the interaction between the activated receptor and β-arrestin proteins. | EC50 and Emax for β-arrestin recruitment. | To assess the potential for biased agonism and receptor desensitization/internalization. |

Step-by-Step Protocol: cAMP Accumulation Assay

This protocol provides a generalized workflow for assessing the potency and efficacy of a dual agonist at either the GLP-1R or GCGR.

-

Cell Culture: Maintain a stable cell line (e.g., HEK293 or CHO) engineered to express a high level of the human GLP-1R or GCGR.

-

Cell Plating: Seed the cells into 96- or 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the dual agonist and reference compounds (e.g., native GLP-1 and glucagon) in an appropriate assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout.

-

Data Analysis: Plot the cAMP response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Rationale for Experimental Choices: The use of stable cell lines overexpressing the target receptor ensures a robust and reproducible signal. The inclusion of a phosphodiesterase inhibitor is critical for accumulating a measurable amount of cAMP. Comparing the test compound to native ligands provides a benchmark for its relative potency and efficacy.

In Vivo Models: Assessing Metabolic Effects

Preclinical in vivo studies are essential to evaluate the integrated physiological effects of a dual agonist on body weight, glucose metabolism, and food intake.

Table 2: Common In Vivo Models for Dual Agonist Evaluation

| Model | Key Readouts | Rationale |

| Diet-Induced Obese (DIO) Mice | Body weight, food intake, body composition (fat and lean mass), energy expenditure. | To assess the anti-obesity effects of the dual agonist in a model that mimics human obesity. |

| db/db or ob/ob Mice | Blood glucose, HbA1c, insulin levels, glucose tolerance (OGTT/IPGTT), insulin tolerance (ITT). | To evaluate the anti-diabetic and glucose-lowering properties in models of genetic obesity and diabetes. |

| Glp1r-/- and Gcgr-/- Mice (Knockout Models) | Comparison of metabolic effects to wild-type mice. | To dissect the relative contributions of GLP-1R and GCGR activation to the overall pharmacology of the dual agonist. |

Workflow for a Chronic Dosing Study in DIO Mice

Sources

- 1. Evaluation of biased agonism mediated by dual agonists of the GLP-1 and glucagon receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Glucagon Receptor Signaling and Lipid Metabolism [frontiersin.org]

- 10. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 11. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 12. Incretin Hormones: The Link between Glycemic Index and Cardiometabolic Diseases [mdpi.com]

- 13. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 14. Evaluating biased agonism of glucagon-like peptide-1 (GLP-1) receptors to improve cellular bioenergetics: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

Technical Guide: Endogenous Production, Secretion, and Quantification of Oxyntomodulin

Executive Summary

Oxyntomodulin (OXM) is a 37-amino acid peptide hormone secreted by intestinal L-cells that functions as a dual agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR).[1][2][3] Unlike selective GLP-1 agonists, OXM couples anorectic signaling with GCGR-mediated energy expenditure, making it a critical target for metabolic therapeutic development. However, its study is complicated by rapid degradation via Dipeptidyl Peptidase-4 (DPP-4) and significant analytical cross-reactivity with Glicentin. This guide delineates the molecular mechanisms of OXM biosynthesis, provides validated secretion protocols, and establishes mass spectrometry as the requisite standard for quantification.

Biosynthesis and Molecular Architecture

The Proglucagon Processing Divergence

The GCG gene encodes Proglucagon, a 160-amino acid precursor. Tissue-specific post-translational processing determines the final hormonal output.[4] This divergence is governed by the differential expression of Prohormone Convertases (PCs).

-

Pancreatic

-cells: Express PC2 , which cleaves Proglucagon into Glucagon (residues 33–61). -

Intestinal L-cells / CNS (NTS): Express PC1/3 , which processes Proglucagon into Glicentin, GLP-1, GLP-2, and Oxyntomodulin.[5][6][7][8]

Structural Composition

OXM comprises the entire 29-amino acid sequence of Glucagon extended at the C-terminus by an 8-amino acid octapeptide known as Intervening Peptide-1 (IP-1) (KRNRNNIA).

-

Sequence: HSQGTFTSDYSKYLDSRRAQDFVQWLMNTKRNRNNIA

-

Criticality of IP-1: This extension alters the peptide's conformation, reducing its affinity for GCGR relative to native Glucagon while enabling interaction with GLP-1R.

Visualization of Processing Pathways

The following diagram illustrates the differential cleavage of Proglucagon.

Figure 1: Differential processing of Proglucagon. Note that OXM contains the Glucagon sequence, creating cross-reactivity risks in immunoassays.

Secretory Dynamics and Regulation[10]

OXM secretion from L-cells (predominantly in the ileum and colon) is biphasic, involving an initial neural trigger followed by direct nutrient sensing.

Nutrient Sensing Mechanisms

-

Glucose: Unlike pancreatic beta-cells (which use GLUT2), L-cells rely on the electrogenic Sodium-Glucose Cotransporter 1 (SGLT1 ) for luminal glucose uptake. The resulting depolarization triggers voltage-gated Ca²⁺ entry and exocytosis.

-

Lipids: Free fatty acids (LCFAs) activate FFAR1 (GPR40) and FFAR4 (GPR120) on the basolateral membrane, mobilizing intracellular Ca²⁺ via Gq-coupled pathways.

-

Bile Acids: Activate TGR5 (GPBAR1), increasing cAMP and enhancing vesicle fusion.

Visualization of L-Cell Signaling

Figure 2: Signal transduction pathways in the L-cell leading to Oxyntomodulin secretion.

Analytical Methodologies: The Specificity Challenge

Quantifying OXM is notoriously difficult due to "The Glicentin Problem." Glicentin contains the entire OXM sequence plus an N-terminal extension. Antibodies targeting the C-terminus of OXM will cross-react 100% with Glicentin.

Comparison of Quantification Platforms

| Feature | Sandwich ELISA | LC-MS/MS (Targeted) |

| Principle | Dual antibody capture (N-term & C-term) | Mass-to-charge ratio (m/z) + Retention Time |

| Specificity | Low to Moderate. High risk of cross-reactivity with Glicentin and Glucagon. | High. Distinguishes OXM based on unique molecular mass and fragmentation ions. |

| Sensitivity | High (pM range) | Moderate (requires enrichment/SPE) |

| Throughput | High | Low to Moderate |

| Verdict | Suitable for screening only if validated against Glicentin. | Gold Standard for pharmacokinetic and mechanistic studies. |

Recommended LC-MS/MS Workflow

To achieve necessary sensitivity (endogenous levels are <50 pM):

-

Sample Prep: Plasma stabilization with DPP-4 inhibitor (e.g., Sitagliptin) and Aprotinin immediately upon draw.

-

Enrichment: Solid Phase Extraction (SPE) using mixed-mode cation exchange (MCX) to remove bulk proteins.

-

Chromatography: Nano-flow LC to separate OXM from Glicentin.

-

Detection: MRM (Multiple Reaction Monitoring) targeting the unique precursor ion of OXM.

Receptor Pharmacology[4][11]

OXM is a "dirty" peptide with lower affinity than the cognate ligands for their respective receptors, yet it exhibits potent in vivo efficacy due to biased signaling or synergistic activation.

-

GLP-1R Agonism:

-

GCGR Agonism:

-

Affinity: ~10–50 fold lower than Glucagon.[9]

-

Effect: Increased energy expenditure, lipid mobilization.

-

Note: The presence of the IP-1 tail hinders the "activation" domain of GCGR, resulting in weaker signaling compared to native glucagon.

-

Experimental Protocol: Primary Murine L-Cell Secretion Assay

This protocol isolates intestinal crypts enriched for L-cells to study endogenous OXM secretion ex vivo. This system is self-validating via the use of positive controls (IBMX/Forskolin).

Reagents & Buffer Preparation

-

Secretion Buffer: Krebs-Ringer Bicarbonate (KRB) buffer + 0.1% BSA (Fatty acid-free).

-

Digestion Mix: Collagenase XI (0.5 mg/mL) in KRB.

-

Stabilizers: 10 µM DPP-4 inhibitor (e.g., Diprotin A or Sitagliptin) added to all buffers. Crucial: Without this, OXM half-life is <12 mins.

Workflow

-

Tissue Harvest: Dissect 10cm of distal ileum from C57BL/6 mice. Flush with ice-cold PBS.

-

Digestion: Evert tissue and incubate in Digestion Mix at 37°C for 15 mins.

-

Crypt Isolation: Shake vigorously to detach crypts. Filter through 70µm mesh.

-

Recovery: Resuspend crypts in DMEM + 10% FBS. Incubate 2 hours at 37°C to restore surface receptors (Metabolic recovery phase).

-

Secretion Assay:

-

Wash crypts 2x with Secretion Buffer.

-

Plate into 24-well plates coated with Matrigel.

-

Treatments (1h at 37°C):

-

Vehicle (Basal)

-

Glucose (10 mM) + IBMX (100 µM) [Positive Control]

-

Linoleic Acid (100 µM) [Test Condition]

-

-

-

Collection: Collect supernatant. Add Aprotinin immediately. Flash freeze.

-

Analysis: Analyze via LC-MS/MS or specific Sandwich ELISA (e.g., Mercodia, validated for low Glicentin cross-reactivity).

References

-

Holst, J. J. (2007).[4] The Physiology of Glucagon-like Peptide 1. Physiological Reviews, 87(4), 1409–1439. Link

-

Pocai, A., et al. (2009).[4][11] Glucagon-like peptide 1/glucagon receptor dual agonism reverses obesity in mice. Diabetes, 58(10), 2258–2266.[11] Link

-

Kosinski, J. R., et al. (2012).[2][4] The glucagon receptor is involved in mediating the body weight-lowering effects of oxyntomodulin.[1][4][12] Obesity, 20(8), 1566–1571. Link

-

Zhu, L., et al. (2012). Intra-gastric delivery of glucagon-like peptide-1 receptor agonists via recombinant Lactococcus lactis. Journal of Controlled Release. (Context: Discusses proteolysis and DPP-4). LinkNote: Cited for DPP-4 kinetics context.[2]

-

Bak, M. J., et al. (2014). Specificity and sensitivity of commercially available assays for glucagon-like peptide-1 (GLP-1): implications for GLP-1 measurements in clinical studies. Diabetes, Obesity and Metabolism.[4][9][11] (Context: Immunoassay cross-reactivity challenges). Link

Sources

- 1. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of oxyntomodulin and GLP-1 on glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Editorial: Proglucagon-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α cells use both PC1/3 and PC2 to process proglucagon peptides and control insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. pnas.org [pnas.org]

- 10. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DPP-IV-resistant, long-acting oxyntomodulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Oxyntomodulin TFA: From Core Mechanisms to Practical Applications in Appetite and Satiety Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxyntomodulin (OXM) has emerged as a peptide of significant interest in the fields of metabolism, appetite regulation, and therapeutic development for obesity and type 2 diabetes. This technical guide provides a comprehensive overview of oxyntomodulin, with a specific focus on its trifluoroacetic acid (TFA) salt form, which is commonly used in research settings. We will delve into the fundamental biology of OXM, its dual-agonist mechanism of action, and its physiological effects on satiety and energy expenditure. More importantly, this guide offers practical, field-proven insights and detailed protocols for researchers working with OXM TFA, covering everything from handling and storage to the execution of key in vitro and in vivo assays. Our goal is to equip scientists with the necessary knowledge and tools to conduct robust and reproducible research in this exciting area.

Introduction to Oxyntomodulin: A Gut Hormone with Dual Action

Oxyntomodulin is a 37-amino acid peptide hormone derived from the preproglucagon gene, the same precursor as glucagon-like peptide-1 (GLP-1) and glucagon.[1] It is co-secreted with GLP-1 from the enteroendocrine L-cells of the distal intestine in response to nutrient ingestion.[2] This post-prandial release positions OXM as a key player in the gut-brain axis, signaling nutrient availability and promoting satiety.

What makes oxyntomodulin particularly compelling is its dual agonism at two critical G protein-coupled receptors (GPCRs): the GLP-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[3][4] This unique pharmacological profile allows OXM to simultaneously harness the anorectic and insulinotropic effects of GLP-1R activation while also engaging the metabolic machinery influenced by glucagon. The synergy of these actions results in a potent reduction in food intake and an increase in energy expenditure, making OXM a promising therapeutic candidate for weight management.[5][6]

The Dual-Agonist Mechanism of Action: A Symphony of Signaling

The physiological effects of oxyntomodulin are a direct consequence of its ability to activate both the GLP-1 and glucagon receptors, albeit with a lower affinity than their respective native ligands.[6] This dual activation triggers a cascade of downstream signaling events that ultimately regulate appetite and energy balance.

GLP-1 Receptor-Mediated Satiety

Activation of the GLP-1R in the central nervous system, particularly in the hypothalamus and brainstem, is a primary driver of OXM's anorectic effects.[7] This signaling pathway is crucial for inducing feelings of fullness and reducing food intake. The anorectic effects of centrally administered OXM are abolished by GLP-1R antagonists, highlighting the essential role of this receptor in mediating satiety.[6]

Glucagon Receptor-Mediated Energy Expenditure

Concurrent activation of the glucagon receptor contributes to OXM's ability to increase energy expenditure.[5] This effect is thought to be mediated, at least in part, by glucagon's actions on the liver to promote glucose production and on adipose tissue to stimulate thermogenesis. The combined effect of reduced energy intake and increased energy expenditure leads to a negative energy balance and subsequent weight loss.

Below is a diagram illustrating the signaling pathways activated by oxyntomodulin.

Figure 1: Simplified signaling pathway of oxyntomodulin.

Practical Guide to Working with Oxyntomodulin TFA

For researchers, the trifluoroacetic acid (TFA) salt of oxyntomodulin is a common starting material. TFA is used during peptide synthesis and purification, and residual amounts can remain in the final lyophilized product. While often present in small quantities, it is crucial to be aware of its potential effects on experimental outcomes.

Handling and Storage of Oxyntomodulin TFA

Proper handling and storage are paramount to maintaining the integrity and activity of OXM TFA.

| Parameter | Recommendation | Rationale |

| Form | Lyophilized powder | Maximizes long-term stability. |

| Short-Term Storage | 4°C for several days to weeks | Suitable for immediate use. |

| Long-Term Storage | -20°C or -80°C for months to years | Prevents degradation.[8] |

| Reconstitution | Use high-purity water or a suitable buffer (e.g., PBS) | Ensure complete dissolution and maintain pH. |

| Solution Storage | Aliquot and store at -20°C or -80°C | Avoid repeated freeze-thaw cycles which can degrade the peptide. |

Note on TFA: Residual TFA can be cytotoxic at high concentrations and may interfere with certain biological assays.[9] For sensitive cell-based assays or in vivo studies, consider TFA removal or using a peptide with a different counter-ion (e.g., acetate or hydrochloride).

Reconstitution of Oxyntomodulin TFA

A precise and consistent reconstitution protocol is the first step toward reproducible experimental results.

Protocol for Reconstituting Oxyntomodulin TFA:

-

Equilibration: Allow the vial of lyophilized OXM TFA to come to room temperature before opening to prevent condensation.

-

Solvent Addition: Add the desired volume of sterile, high-purity water or buffer (e.g., PBS, pH 7.4) to the vial. The choice of solvent will depend on the downstream application. For in vivo studies, sterile saline is a common vehicle.

-

Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the peptide. Avoid vigorous shaking, which can cause aggregation.

-

Concentration Verification: If precise concentration is critical, consider determining the peptide concentration using a spectrophotometer (at 280 nm) or a protein quantification assay.

-

Aliquoting: Immediately aliquot the reconstituted solution into smaller, single-use volumes in low-protein-binding tubes.

-

Storage: Store the aliquots at -20°C or -80°C.

Key Experimental Protocols for Studying Oxyntomodulin's Effects

This section provides detailed, step-by-step methodologies for essential in vitro and in vivo assays to characterize the activity of oxyntomodulin.

In Vitro Assays

This assay is fundamental for confirming the functional activity of OXM at the GLP-1 and glucagon receptors, both of which signal through the Gαs subunit to increase intracellular cyclic AMP (cAMP).[6]

Step-by-Step Protocol:

-

Cell Culture: Culture cells expressing either the GLP-1 receptor or the glucagon receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.

-

Cell Seeding: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Stimulation: On the day of the assay, remove the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Ligand Addition: Add varying concentrations of oxyntomodulin TFA or control ligands (GLP-1 and glucagon) to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Data Analysis: Plot the cAMP concentration against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Figure 2: Workflow for a cAMP accumulation assay.

Competitive binding assays are used to determine the binding affinity (Ki) of oxyntomodulin for the GLP-1 and glucagon receptors.

Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1 or ¹²⁵I-glucagon), and varying concentrations of unlabeled oxyntomodulin TFA.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of oxyntomodulin. Fit the data to a one-site competition binding model to determine the IC50, which can then be converted to a Ki value.

In Vivo Assays

This is a primary in vivo assay to assess the anorectic effects of oxyntomodulin.

Step-by-Step Protocol:

-

Animal Acclimation: Acclimate singly housed rodents (mice or rats) to the experimental conditions, including handling and injection procedures.

-

Fasting: Fast the animals for a predetermined period (e.g., overnight) to ensure a robust feeding response.

-

Dosing: Administer oxyntomodulin TFA or a vehicle control via the desired route (e.g., intraperitoneal or subcutaneous injection).

-

Food Presentation: Immediately after dosing, present a pre-weighed amount of food to each animal.

-

Measurement: Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Data Analysis: Calculate the cumulative food intake for each animal and compare the treatment group to the control group.

Indirect calorimetry is used to measure energy expenditure by quantifying oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

Step-by-Step Protocol:

-

Acclimation: Acclimate individual animals to the metabolic chambers for at least 24 hours before data collection.

-

Data Collection: Continuously monitor VO₂, VCO₂, and locomotor activity over a set period (e.g., 24-48 hours) before and after the administration of oxyntomodulin TFA or vehicle.

-

Calculations: Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure using established formulas.

-

Data Analysis: Analyze the changes in energy expenditure and RER between the treatment and control groups, often correcting for changes in body mass and composition.

Figure 3: General workflow for in vivo studies.

Conclusion and Future Directions

Oxyntomodulin stands as a fascinating and promising molecule in the quest for effective treatments for obesity and related metabolic disorders. Its dual-agonist action on the GLP-1 and glucagon receptors provides a powerful, synergistic approach to reducing appetite and increasing energy expenditure. For researchers in this field, a thorough understanding of the practical aspects of working with oxyntomodulin, particularly its common TFA salt form, is essential for generating reliable and impactful data.

The protocols and guidelines presented in this technical guide are intended to serve as a solid foundation for your research endeavors. As with any experimental system, optimization and validation are key. The future of oxyntomodulin research will likely focus on the development of long-acting analogs with improved pharmacokinetic profiles, further elucidation of its complex signaling pathways, and its translation into clinical applications. By adhering to rigorous scientific principles and employing the methodologies outlined here, the scientific community can continue to unlock the full therapeutic potential of this remarkable gut hormone.

References

- Wynne, K., & Bloom, S. R. (2010). The mechanism of action for oxyntomodulin in the regulation of obesity.

- Dakin, C. L., Gunn, I., Small, C. J., Edwards, C. M., Hay, D. L., Smith, D. M., Ghatei, M. A., & Bloom, S. R. (2004).

- Pocai, A. (2014). Action and therapeutic potential of oxyntomodulin. Molecular Metabolism, 3(3), 241–251.

- Baggio, L. L., & Drucker, D. J. (2007). Biology of incretins: GLP-1 and GIP. Gastroenterology, 132(6), 2131–2157.

- Holst, J. J. (2007). The physiology of glucagon-like peptide 1. Physiological Reviews, 87(4), 1409–1439.

-

Ansh Labs. (2022). Oxyntomodulin ELISA. [Link]

- Wynne, K., Park, A. J., Small, C. J., Patterson, M., Ellis, S. M., Murphy, K. G., Ghatei, M. A., & Bloom, S. R. (2005). Subcutaneous oxyntomodulin reduces food intake in overweight and obese subjects: a double-blind, randomized, controlled trial. Diabetes, 54(8), 2390–2395.

- Pocai, A., Carrington, P. E., Adams, J. R., Wright, M., Eiermann, G., Zhu, L., ... & Marsh, D. J. (2009). Glucagon-like peptide 1/glucagon receptor dual agonism reverses obesity in mice. Diabetes, 58(10), 2258–2266.

- Halquist, M. S., Sakagami, M., & Karnes, H. T. (2012). Determination of oxyntomodulin, an anorectic polypeptide, in rat plasma using 2D-LC-MS/MS coupled with ion pair chromatography.

-

IMPReSS. (n.d.). Indirect Calorimetry Protocol. International Mouse Phenotyping Consortium. [Link]

-

LifeTein. (2025). Should I Have TFA Removed from My Peptide?[Link]

-

ResearchGate. (n.d.). Stability of peptides in long term -80°C storage. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

FabGennix International. (n.d.). Competition Assay Protocol. [Link]

-

sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. [Link]

- Baggio, L. L., Huang, Q., Brown, T. J., & Drucker, D. J. (2004). Oxyntomodulin and glucagon-like peptide-1 differentially regulate murine food intake and energy expenditure. Gastroenterology, 127(2), 546–558.

- He, M., et al. (2023). Self-assembled GLP-1/glucagon peptide nanofibrils prolong inhibition of food intake.

- Maida, A., Lovshin, J. A., Baggio, L. L., & Drucker, D. J. (2008). The glucagon-like peptide-1 receptor is a key regulator of the metabolic response to oxyntomodulin. Endocrinology, 149(11), 5702–5711.

- Jorgensen, R., Kubale, V., Vrecl, M., Schwartz, T. W., & Elling, C. E. (2007). Oxyntomodulin differentially affects glucagon-like peptide-1 receptor beta-arrestin recruitment and signaling through Galpha(s). Journal of Pharmacology and Experimental Therapeutics, 322(1), 148–154.

- Runge, S., Wulff, B. S., Madsen, K., Thøgersen, H., & Lundt, B. F. (2003). A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors. British Journal of Pharmacology, 138(5), 787–796.

- Wieczorek, M., et al. (2022).

Sources

- 1. Stability of oxylipins during plasma generation and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Long-term stability of parameters of antioxidant status in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action and therapeutic potential of oxyntomodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxyntomodulin physiology and its therapeutic development in obesity and associated complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Competitive Binding Assay - ITC Analysis Tutorial [blog.affinimeter.com]

Structural & Functional Divergence: Oxyntomodulin vs. GLP-1

Topic: Structural Differences Between Oxyntomodulin and GLP-1 Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Dual-Agonist Engineering

Executive Summary: The Dual-Agonist Paradigm

In the landscape of incretin-based therapeutics, Glucagon-Like Peptide-1 (GLP-1) and Oxyntomodulin (OXM) represent two distinct evolutionary branches of the proglucagon gene. While GLP-1 is a dedicated insulinotrope, OXM functions as a "unimolecular dual agonist," activating both the GLP-1 receptor (GLP-1R) and the Glucagon receptor (GCGR).[1][2]

For drug developers, the structural nuance of OXM—specifically its C-terminal octapeptide extension—offers a blueprint for engineering peptides that combine the anorectic/insulinotropic effects of GLP-1 with the energy-expenditure benefits of glucagon. This guide dissects the molecular architecture, receptor kinetics, and stability profiles of these two peptides.

Molecular Architecture: Sequence & Structural Alignment

Both peptides originate from the GCG gene (Proglucagon) but are processed differentially by Prohormone Convertase 1/3 (PC1/3) in intestinal L-cells.

Primary Sequence Comparison

The table below aligns Human GLP-1 (7-36 amide) with Human Oxyntomodulin (1-37).

| Feature | Residue Position | Human GLP-1 (7-36 amide) Sequence | Human Oxyntomodulin (1-37) Sequence | Structural Significance |

| N-Terminus | 1-2 | H-A | H-S | DPP-4 Recognition Site. His-Ala (GLP-1) and His-Ser (OXM) determine cleavage susceptibility. |

| Activation Domain | 3-14 | EGTFTSDVSSYL | QGTFTSDYSKYL | "Message" Domain. Critical for receptor activation. High homology (50%).[3] |

| Linker/Helix | 15-29 | EGQAAKEFIAWLVKGR | DSRRAQDFVQWLMNT | "Address" Domain. Determines receptor specificity. OXM matches Glucagon here.[4] |

| C-Terminus | 30-37 | (Amide) | KRNRNNIA | Intervening Peptide-1 (IP-1). The defining feature of OXM. Absent in GLP-1. |

The "Intervening Peptide-1" (IP-1) Extension

The 8-amino acid C-terminal extension (Residues 30-37: KRNRNNIA ) in OXM is structurally critical.

-

Secondary Structure: It extends the

-helix of the glucagon core, stabilizing the peptide in solution. -

Steric Modulation: While it permits binding to the GCGR, this extension sterically hinders the "deep" insertion required for high-affinity binding to the GLP-1R extracellular domain (ECD), explaining OXM's lower potency at GLP-1R compared to native GLP-1.

Physiological Processing & Signaling Pathways

Understanding the tissue-specific processing is vital for interpreting endogenous levels versus therapeutic administration.

Proglucagon Processing Diagram

The following diagram illustrates the differential cleavage of Proglucagon in the Pancreas (

Figure 1: Differential processing of Proglucagon. Note that OXM contains the Glucagon sequence plus the IP-1 extension, whereas GLP-1 is a distinct downstream fragment.

Receptor Pharmacology: Binding & Potency

The therapeutic potential of OXM lies in its balanced agonism . However, "balanced" does not mean "equipotent."

Comparative Affinity Profile

The following data summarizes the binding constants (

| Receptor | GLP-1 (7-36) Affinity ( | Oxyntomodulin Affinity ( | Pharmacological Consequence |

| hGLP-1R | ~0.5 - 1.0 nM | ~10 - 50 nM | OXM is a full agonist but has ~50-fold lower potency than GLP-1. High doses are required for GLP-1R mediated insulin secretion. |

| hGCGR | > 1000 nM (Inactive) | ~5 - 10 nM | OXM is a potent GCGR agonist (similar to Glucagon). This drives lipolysis and energy expenditure. |

Biased Agonism & Desensitization

Recent structural biology reveals that OXM acts as a biased agonist at the GLP-1R.

-

cAMP Pathway: OXM is a full agonist (Emax

100%). -

-Arrestin Recruitment: OXM recruits

-

Implication: Reduced

-arrestin recruitment leads to slower receptor internalization and desensitization, potentially allowing OXM to maintain signaling efficacy over longer periods despite lower binding affinity.

Figure 2: Signaling divergence. OXM activates both receptors but shows reduced

Metabolic Stability: The DPP-4 Challenge

Both peptides are substrates for Dipeptidyl Peptidase-4 (DPP-4), which cleaves the N-terminal dipeptide.

-

Cleavage Site: Position 2.

-

GLP-1: His-Ala (Cleavage after Ala).

-

OXM: His-Ser (Cleavage after Ser).

-

-

Kinetics: While Ala is often the preferred substrate for DPP-4, the His-Ser bond in OXM is cleaved with high catalytic efficiency.

-

Half-Life: Both native peptides have a plasma half-life of < 10 minutes in humans.[5]

-

Engineering Solution: Substitution of Position 2 with Aib (aminoisobutyric acid) or D-Ser is standard practice in dual-agonist development (e.g., Cotadutide) to confer DPP-4 resistance.

Experimental Protocols

To validate these structural differences in a lab setting, the following protocols are recommended.

Protocol: Competitive Binding Assay (Whole Cell)

Objective: Determine the

-

Cell Line: HEK293 stably expressing human GLP-1R.

-

Tracer:

I-GLP-1 (7-36) or -

Buffer: 50 mM HEPES, 5 mM

, 1 mM -

Procedure:

-

Seed cells in 96-well plates (

cells/well). -

Wash with warm PBS.

-

Add competitive ligand (OXM or GLP-1) in serial dilution (

M to -

Add Tracer immediately.

-

Incubate for 2 hours at 4°C (to prevent internalization) or 37°C.

-

Wash cells 3x with ice-cold buffer.

-

Lyse cells with 0.1 M NaOH/1% SDS.

-

-

Analysis: Count radioactivity (CPM). Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model.

-

Expected Result: GLP-1 curve shifts left (

nM); OXM curve shifts right (

-

Protocol: DPP-4 Enzymatic Stability Assay

Objective: Compare degradation kinetics (

-

Reagents: Recombinant human DPP-4 (10 ng/mL), Test Peptide (10

M). -

Buffer: 25 mM Tris-HCl, pH 8.0.

-

Workflow:

-

Incubate peptide in buffer at 37°C.

-

Initiate reaction by adding DPP-4.

-

Sample aliquots at t = 0, 5, 15, 30, 60 min.

-

Quench immediately with 10% TFA (1:1 ratio).

-

-

Detection: LC-MS/MS. Monitor the transition of Intact Parent Ion

Fragment vs. N-2 Truncated Metabolite. -

Calculation: Plot ln[Remaining Peptide] vs. Time. Slope =

.

References

-

Pocai A, et al. (2009).[1][3][4][6][7][8] "Glucagon-like peptide 1/glucagon receptor dual agonism reverses obesity in mice."[1][2][3][4] Diabetes. 58(10):2258-66. Link

-

Jorgensen R, et al. (2007).[4][6][9][10] "Oxyntomodulin differentially affects glucagon-like peptide-1 receptor beta-arrestin recruitment and signaling through Galpha(s)."[9] Journal of Pharmacology and Experimental Therapeutics. 322(1):148-54.[9] Link

-

Baggio LL, Drucker DJ. (2007). "Biology of incretins: GLP-1 and GIP." Gastroenterology. 132(6):2131-57. Link

-

Maida A, et al. (2008). "The glucagon-like peptide-1 receptor agonist oxyntomodulin inhibits food intake and promotes weight loss in rodents."[2][11] Endocrinology. 149(11):5670-8. Link

-

Zhu L, et al. (2003).[7] "The role of dipeptidyl peptidase IV in the cleavage of glucagon family peptides: in vivo metabolism of pituitary adenylate cyclase-activating polypeptide, glucagon-like peptide 1, and glucose-dependent insulinotropic polypeptide." Journal of Biological Chemistry. 278(25):22418-23. Link

Sources

- 1. DPP-IV-resistant, long-acting oxyntomodulin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling oxyntomodulin, GLP1's enigmatic brother - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLP-1 receptor agonists vs. DPP-4 inhibitors for type 2 diabetes: is one approach more successful or preferable than the other? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Oxyntomodulin differentially affects glucagon-like peptide-1 receptor beta-arrestin recruitment and signaling through Galpha(s) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The glucagon receptor is involved in mediating the body weight-lowering effects of oxyntomodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Oxyntomodulin TFA reconstitution protocol for in vitro studies

Topic: Oxyntomodulin TFA Reconstitution Protocol for In Vitro Studies

Introduction: Understanding Oxyntomodulin and the Trifluoroacetate (TFA) Challenge

Oxyntomodulin (OXM) is a 37-amino acid peptide hormone with significant therapeutic potential for obesity and type 2 diabetes.[1][2] Released from the gut post-meal, OXM acts as a dual agonist, activating both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR).[1][2][3][4] This dual agonism leads to a synergistic effect on metabolism, reducing appetite and increasing energy expenditure, which results in weight loss.[1][2][3][5] Furthermore, while GCGR activation can increase glucose production, the simultaneous activation of the GLP-1R counteracts this, improving overall glucose homeostasis.[1][2]

Synthetic peptides like Oxyntomodulin are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), a process that almost universally employs trifluoroacetic acid (TFA) as an ion-pairing agent to achieve high purity.[6][7] Consequently, the final lyophilized peptide is supplied as a TFA salt. While essential for purification, residual TFA can significantly impact the reliability and reproducibility of in vitro studies.[8][9]

The Critical Impact of Residual TFA:

-

Altered pH: TFA is a strong acid that can lower the pH of your stock solutions and, subsequently, your assay medium, potentially altering cellular responses.[9]

-

Cellular Toxicity & Artifacts: Residual TFA has been shown to inhibit or, in some cases, increase cell proliferation, leading to false-positive or false-negative results.[8][9]

-

Assay Interference: TFA can interfere with certain analytical techniques, such as infrared spectroscopy for secondary structure analysis, and may act as an unintended allosteric modulator for some receptors.[9]

Given these potential complications, considering the removal of TFA or its exchange for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate is a critical, though often overlooked, step for ensuring the scientific integrity of in vitro experiments.[8][10] This guide provides a detailed protocol for the reconstitution of Oxyntomodulin TFA and a robust method for exchanging the TFA salt to a hydrochloride salt for sensitive biological assays.

Materials and Equipment

Reagents:

-

Lyophilized Oxyntomodulin (TFA salt)

-

Sterile, nuclease-free water (for molecular biology)

-

Dimethyl sulfoxide (DMSO), anhydrous, >99.9%

-

Hydrochloric acid (HCl), 0.1 M solution

-

Phosphate Buffered Saline (PBS), sterile

-

Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

-

Bovine Serum Albumin (BSA), protease-free

Equipment:

-

Laminar flow hood

-

Calibrated micropipettes and sterile, low-retention tips

-

Vortex mixer

-

Low-speed benchtop centrifuge

-

-20°C and -80°C freezers

-

Lyophilizer (for TFA-HCl exchange protocol)

-

pH meter or pH indicator strips

Core Protocols: From Reconstitution to Assay-Ready Solutions

Protocol 1: Basic Reconstitution of Oxyntomodulin TFA

This protocol is suitable for initial stock preparation or for applications where minor pH shifts or low levels of TFA are not expected to significantly influence the experimental outcome.

Step-by-Step Method:

-

Pre-Equilibration: Before opening, allow the vial of lyophilized Oxyntomodulin to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming on the peptide, which can affect its stability.

-

Solvent Selection: Based on the peptide's properties, select an appropriate solvent. For many peptides, sterile water is a good first choice. If solubility is an issue, a small amount of DMSO can be used to create a concentrated stock, which is then diluted into an aqueous buffer.

-

Reconstitution:

-

Carefully uncap the vial.

-

Using a calibrated micropipette, add the desired volume of solvent to the vial to achieve a stock concentration of, for example, 1 mg/mL. Add the solvent gradually to the powder to prevent clumping.[11]

-

Gently swirl or invert the vial to dissolve the peptide. Do not vortex or shake vigorously , as this can cause the peptide to aggregate or degrade.[11]

-

Allow the solution to sit at room temperature for 15-30 minutes to ensure complete dissolution.[11]

-

-

Verification: Visually inspect the solution to ensure it is clear and free of particulates. If necessary, a brief, gentle centrifugation can pellet any undissolved material.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in low-retention tubes.[9]

-

Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol 2: TFA to Hydrochloride (HCl) Salt Exchange

This is the recommended protocol for sensitive cell-based assays to minimize the confounding effects of TFA. The principle is to replace the TFA counter-ion with a chloride ion from a stronger acid (HCl) and then remove the excess HCl and the displaced TFA through lyophilization.[8][12][13]

Step-by-Step Method:

-

Initial Dissolution: Reconstitute the Oxyntomodulin TFA peptide in sterile, nuclease-free water to a concentration of 1 mg/mL as described in Protocol 1, Step 3.

-